molecular formula C16H17NOS2 B2927369 N-({[3,3'-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide CAS No. 2379984-16-2

N-({[3,3'-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2927369
CAS No.: 2379984-16-2
M. Wt: 303.44
InChI Key: DKRFIHHKMCXAKI-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide is a complex organic compound that features a cyclohexene ring, a carboxamide group, and a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common method starts with the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones using sodium borohydride (NaBH4). This reduction yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Further modifications, such as bromination and epoxidation, can be performed to introduce additional functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while reduction can produce hydroxymethyl derivatives .

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene carboxamide derivatives and bithiophene-containing molecules. Examples include:

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide is unique due to its combination of a cyclohexene ring, a carboxamide group, and a bithiophene moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c18-16(12-4-2-1-3-5-12)17-9-15-8-14(11-20-15)13-6-7-19-10-13/h1-2,6-8,10-12H,3-5,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRFIHHKMCXAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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